(4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound (4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by:
- Core structure: A 2,4-dihydro-3H-pyrazol-3-one scaffold with an (E)-configured methylideneamino group at position 2.
- Substituents: A 2,5-dimethoxyphenylamino group at the methylidene position, contributing electron-donating effects. A 5-methyl group, influencing steric and electronic properties.
The sulfone group likely increases solubility compared to non-sulfonated analogs but may reduce membrane permeability.
Properties
Molecular Formula |
C17H21N3O5S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[(2,5-dimethoxyphenyl)iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H21N3O5S/c1-11-14(9-18-15-8-13(24-2)4-5-16(15)25-3)17(21)20(19-11)12-6-7-26(22,23)10-12/h4-5,8-9,12,19H,6-7,10H2,1-3H3 |
InChI Key |
YQVYTQXEQLUHGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxyaniline with an appropriate aldehyde to form the Schiff base, followed by cyclization with a suitable diketone to yield the pyrazolone core. The reaction conditions often require the use of acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors, automated systems, and rigorous quality control measures. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or reduced pyrazolone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction could produce amines
Scientific Research Applications
(4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of (4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key features of the target compound with analogous pyrazolone derivatives:
Key Observations:
Substituent Diversity: The target compound’s 2,5-dimethoxyphenylamino group distinguishes it from analogs with nitro (e.g., ), halogen (e.g., ), or heteroaromatic (e.g., ) substituents. The sulfone moiety (1,1-dioxidotetrahydrothiophen-3-yl) is unique among the compared compounds, offering strong hydrogen-bonding capability and polarity .
Physicochemical Properties :
- Molecular Weight : The target compound likely falls within 350–450 g/mol, comparable to thiadiazole-containing analogs (458 g/mol ) but heavier than simpler nitro-substituted derivatives (273 g/mol ).
- Solubility : Sulfone and methoxy groups may enhance aqueous solubility relative to fluorinated or purely aromatic analogs .
Critical Analysis of Substituent Effects
- Electron-Withdrawing vs. Methoxy groups (target compound) increase electron density, possibly stabilizing the molecule against oxidation.
- Polar vs. Nonpolar Substituents: Sulfone and hydroxyl groups () improve solubility but may limit blood-brain barrier penetration. Fluorine and trifluoromethyl groups () balance lipophilicity and metabolic stability.
Biological Activity
The compound (4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, with CAS number 929854-23-9, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 379.4 g/mol. The structure includes a pyrazolone core linked to a dimethoxyphenyl group and a dioxidotetrahydrothiophenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O5S |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 4-[(2,5-dimethoxyphenyl)aminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes and modulate signaling pathways that are crucial for cell proliferation and survival. For instance, it may disrupt protein-protein interactions or inhibit key transcription factors involved in oncogenesis.
Enzyme Inhibition
The compound may also function as an enzyme inhibitor. Studies on related compounds have shown that they can inhibit enzymes involved in cancer progression and inflammation. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in preclinical models.
Case Studies
- Colorectal Cancer : A study on phenoxy-N-phenylaniline derivatives revealed that compounds with similar structures effectively induced apoptosis in colorectal cancer cells and inhibited tumor growth in xenograft models without significant toxicity . This suggests that (4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one could have similar effects.
- Anti-inflammatory Activity : Research into related pyrazolone derivatives indicates potential anti-inflammatory properties due to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This could position the compound as a candidate for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
